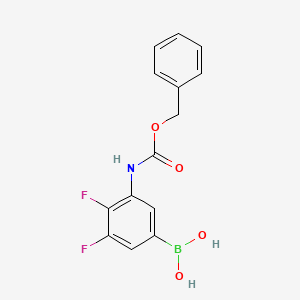
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic acid, also known as Boc-4,5-difluoro-L-phenylalanine boronic acid, is a boronic acid derivative used in scientific research for its ability to inhibit proteasome activity. Proteasomes are cellular complexes responsible for degrading proteins, and their inhibition can lead to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death. Boc-4,5-difluoro-L-phenylalanine boronic acid has shown promise as a potential therapeutic agent in the treatment of cancer and neurodegenerative diseases.
Mécanisme D'action
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid inhibits proteasome activity by binding to the active site of the proteasome. This leads to the accumulation of misfolded and damaged proteins, ultimately resulting in cell death.
Biochemical and Physiological Effects
Inhibition of proteasome activity by (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid has been shown to have a number of biochemical and physiological effects. These include the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and the suppression of angiogenesis (the formation of new blood vessels).
Avantages Et Limitations Des Expériences En Laboratoire
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid has several advantages for use in laboratory experiments. It is a highly specific inhibitor of proteasome activity, making it useful for studying the role of proteasomes in various cellular processes. However, its use is limited by its low solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid. One area of interest is the development of more soluble derivatives of the compound, which would make it easier to work with in laboratory experiments. Another area of interest is the exploration of the compound's potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid and its effects on cellular processes.
Méthodes De Synthèse
The synthesis of (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid involves the reaction of 4,5-difluoro-L-phenylalanine with benzyl chloroformate to form the benzyl ester. The benzyl ester is then reacted with sodium borohydride to form the boronic acid derivative.
Applications De Recherche Scientifique
(3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid has been extensively studied for its ability to inhibit proteasome activity. Inhibition of proteasome activity has been shown to have therapeutic potential in the treatment of cancer and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. (3-(((Benzyloxy)carbonyl)amino)-4,5-difluorophenyl)boronic aciduoro-L-phenylalanine boronic acid has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[3,4-difluoro-5-(phenylmethoxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BF2NO4/c16-11-6-10(15(20)21)7-12(13(11)17)18-14(19)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJPJGBXFZDYNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)F)NC(=O)OCC2=CC=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BF2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
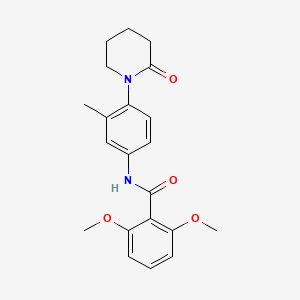
![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)
![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)
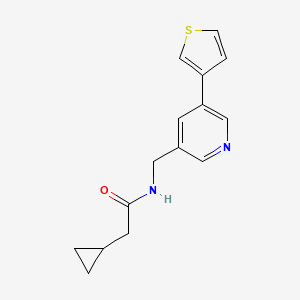
![Tert-butyl 9-hydroxy-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate](/img/structure/B2838004.png)
![N-cyclohexyl-2-(methylthio)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2838006.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)
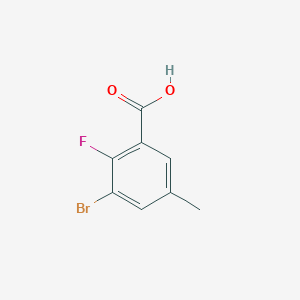
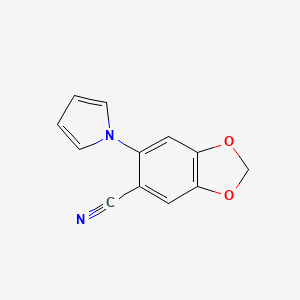
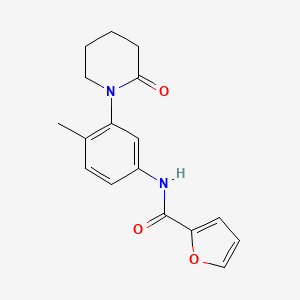
![Tert-butyl 3-cyano-4-(2-{[(pyridin-2-yl)methyl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B2838020.png)


